molecular formula C13H14N2O4 B2424462 5-amino-5-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid CAS No. 119559-70-5

5-amino-5-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid

Cat. No.: B2424462
CAS No.: 119559-70-5
M. Wt: 262.265
InChI Key: LYCUQZXAWJARBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-5-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid is a complex organic compound with a unique structure that includes an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-5-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid typically involves multi-step organic reactions. One common method involves the reaction of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture . This one-pot transformation yields the desired compound in good yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-amino-5-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-amino-5-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-amino-5-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isoindole moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-5-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid is unique due to its specific combination of functional groups and the presence of the isoindole moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-amino-5-oxo-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c14-11(16)6-5-10(13(18)19)15-7-8-3-1-2-4-9(8)12(15)17/h1-4,10H,5-7H2,(H2,14,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCUQZXAWJARBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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